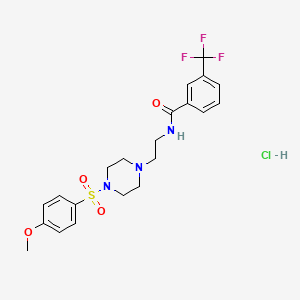

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride" is a chemical entity that appears to be structurally related to a class of compounds known for their biological activities, particularly in the context of receptor binding and enzyme inhibition. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves the creation of piperazine derivatives with various substituents that can influence the compound's binding affinity and selectivity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives shows that the introduction of bulky moieties and substituents at specific positions can dramatically enhance biological activity . Similarly, the synthesis of a sulfonate reagent for analytical derivatization in liquid chromatography demonstrates the importance of functional groups for detection and derivatization purposes . These insights suggest that the synthesis of "N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride" would likely involve careful selection of substituents to achieve desired properties.

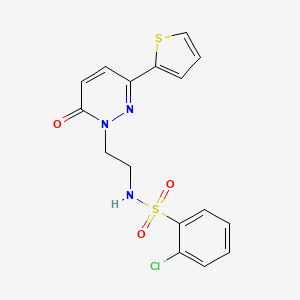

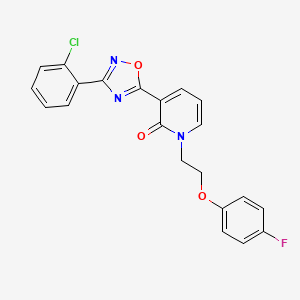

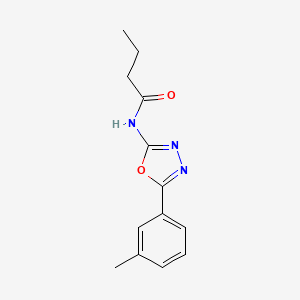

Molecular Structure Analysis

The molecular structure of compounds in this class is critical for their interaction with biological targets. The presence of a piperazine ring, a benzamide fragment, and various substituents such as methoxy, chlorophenyl, and trifluoromethyl groups can influence the binding to receptors or enzymes . The specific arrangement and electronic properties of these groups are likely to be key factors in the activity of "N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride".

Chemical Reactions Analysis

The chemical reactions involving these compounds often relate to their interaction with biological targets. For example, the binding of piperazine derivatives to dopamine D4 receptors and their selectivity over other receptor subtypes is a result of the specific chemical interactions between the compound and the receptor . Additionally, the anti-acetylcholinesterase activity of related compounds is a direct consequence of their ability to interact with and inhibit the enzyme . These reactions are crucial for the therapeutic potential of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of a sulfonate group, as seen in the derivatization reagent, affects solubility and allows for easy removal from organic solvents after acid treatment . The introduction of a trifluoromethyl group, as in the compound of interest, would likely affect both the lipophilicity and the metabolic stability of the molecule. These properties are essential for the compound's behavior in biological systems and its suitability for drug development.

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O4S.ClH/c1-31-18-5-7-19(8-6-18)32(29,30)27-13-11-26(12-14-27)10-9-25-20(28)16-3-2-4-17(15-16)21(22,23)24;/h2-8,15H,9-14H2,1H3,(H,25,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFPNTOLJNZSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClF3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-3-[2-oxo-2-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B3000808.png)

![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3000815.png)

![2-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)

![{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B3000825.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)